8-(1-Hydroxyethyl)etodolac

Descripción general

Descripción

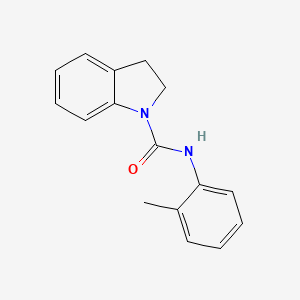

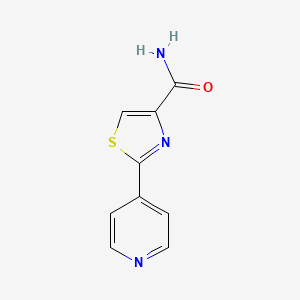

8-(1-Hydroxyethyl)etodolac is a chemical compound with the molecular formula C17H21NO4 and a molecular weight of 303.4 . Its chemical name is 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid .

Synthesis Analysis

The synthesis of etodolac, which is a key starting material for 8-(1-Hydroxyethyl)etodolac, involves reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate to obtain methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate . This compound is then hydrolyzed to produce etodolac . Another method involves the synthesis of 7-ethyltryptophol, a key starting material for etodolac, from commercially available 2-ethylphenylhydrazine .Molecular Structure Analysis

The molecular structure of 8-(1-Hydroxyethyl)etodolac contains a total of 45 bonds, including 24 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Chemical Reactions Analysis

Etodolac, a related compound, has been studied for its oxidation-reduction reactions. The formation of a tris-complex upon reaction with Fe3+ in the presence of o-phenanthroline or bipyridyl has been demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-(1-Hydroxyethyl)etodolac include its molecular formula (C17H21NO4), molecular weight (303.4), and its structure .Aplicaciones Científicas De Investigación

Metabolism and Stereochemistry

- Metabolism Analysis : 8-(1-Hydroxyethyl)etodolac, a major metabolite of the analgesic drug etodolac, exhibits marked stereoselectivity in human metabolism. Becker-Scharfenkamp and Blaschke (1993) used high-performance liquid chromatography to determine enantiomeric ratios of etodolac and its metabolites, including 8-(1-Hydroxyethyl)etodolac, in human urine, highlighting its role in drug metabolism studies (Becker-Scharfenkamp & Blaschke, 1993).

Pharmacological Research

- Formulation and Drug Delivery Studies : Research by Tas et al. (2007) investigated hydrophilic gel formulations of etodolac for dermal application, assessing the absorption and release profiles. This study provides insight into the potential topical application of etodolac, and by extension, its metabolites like 8-(1-Hydroxyethyl)etodolac (Tas, Ozkan, Okyar, & Savaser, 2007).

- Enhancement of Drug Solubility : Naito et al. (2013) studied the solubilities of etodolac in various cyclodextrin mixtures, aiming to enhance drug solubility. This research is significant for understanding the solubility behavior of etodolac and its metabolites, including 8-(1-Hydroxyethyl)etodolac (Naito, Matsuda, Shimomura, Kurihara, Tochigi, & Tomono, 2013).

Analytical and Separation Techniques

- Capillary Electrochromatography : Strickmann et al. (2000) used capillary electrochromatography to separate etodolac and its metabolites, including 8-(1-Hydroxyethyl)etodolac. This study provides a methodological framework for analyzing etodolac and its derivatives (Strickmann, Chankvetadz, Blaschke, Desiderio, & Fanali, 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKSRXOHAISPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101901-08-0 | |

| Record name | Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1-ethyl-8-(1-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B3060810.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060812.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3060819.png)

![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)